(S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
Description
Chemical Identity and Structural Characterization
Nomenclature and Identification
The systematic IUPAC name for this compound is 1-O-tert-butyl 2-O-ethyl (2S)-5-oxopiperidine-1,2-dicarboxylate , reflecting its stereochemistry and functional groups. Key identifiers include:
Stereochemical Properties and S-Configuration
The compound exhibits a single chiral center at the C2 position of the piperidine ring, conferring its (S)-configuration. This stereochemistry is critical for its interactions in asymmetric synthesis and biological systems. Optical rotation data for analogous compounds, such as (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate ([α]²⁵D = +38.2°), support the assignment of absolute configuration. The stereochemical integrity is maintained through synthetic routes employing chiral auxiliaries or resolution techniques.
Molecular Structure and Conformation Analysis
The molecular structure consists of a six-membered piperidine ring with:
Conformational analysis via computational methods (e.g., density functional theory) reveals that the piperidine ring adopts a half-chair conformation , minimizing steric hindrance between the tert-butyl group and the ethyl ester. The carbonyl groups at C1 and C2 are coplanar, facilitating resonance stabilization.
Physical and Chemical Properties
The logP value of 1.07 indicates moderate hydrophobicity, aligning with its ester-functionalized structure.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) :
- ¹³C NMR (101 MHz, CDCl₃) :
Mass Spectrometry
- High-Resolution Mass Spectrometry (HRMS) :
Infrared (IR) Spectroscopy
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDHGBVAOBPLIY-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743935 | |
| Record name | 1-tert-Butyl 2-ethyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260587-51-6 | |
| Record name | 1-tert-Butyl 2-ethyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: (2S,5R)-7-Oxo-1,6-Diazabicyclo[3.2.1]octane-2-Carboxylic Acid Derivatives
A patent by US20140303375A1 outlines a five-step synthesis starting from (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid derivatives (Compound A). The pathway involves:
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Deprotection : Removal of the benzyloxycarbonyl (Cbz) group via hydrogenolysis to yield a primary amine (Compound B).
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Trifluoroacetylation : Protection of the amine with trifluoroacetic anhydride (TFAA) to form Compound C.
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Benzyloxyamine Substitution : Reaction with benzyloxyamine in the presence of a hydroxyl-activating agent (e.g., N,N'-carbonyldiimidazole) to generate Compound D.
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Detrifluoroacetylation : Cleavage of the trifluoroacetyl group under basic conditions (e.g., K₂CO₃/MeOH) to produce Compound E.
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Intramolecular Urea Formation : Cyclization via carbodiimide-mediated coupling to form the target compound.
Key Optimization Parameters :
Alternative Route via (2S,5S)-Di-tert-Butyl 5-Hydroxypiperidine-1,2-Dicarboxylate
A second method described in US9120795B2 utilizes (2S,5S)-di-tert-butyl 5-hydroxypiperidine-1,2-dicarboxylate as the starting material. The synthesis involves:
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Selective Deprotection : Hydrolysis of the tert-butyl ester using trifluoroacetic acid (TFA) to isolate the mono-acid intermediate.
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Ethyl Esterification : Reaction with ethyl chloroformate in the presence of N-methylmorpholine (NMM) to install the ethyl ester.
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Oxidation : Conversion of the 5-hydroxyl group to a ketone using Dess-Martin periodinane (DMP) in dichloromethane (DCM).
Challenges :
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Regioselectivity : Selective deprotection of tert-butyl groups requires precise stoichiometric control (TFA:H₂O = 9:1 v/v).
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Yield Limitation : Over-oxidation at the 5-position reduces overall yield to ~65% without optimized quenching.
Enantioselective Synthesis via Asymmetric Catalysis
Chiral Resolution of Racemic Mixtures
Early routes relied on resolving racemic 5-oxopiperidine-1,2-dicarboxylates using chiral auxiliaries. For example:
Catalytic Asymmetric Hydrogenation
Modern approaches employ transition metal catalysts for enantioselective synthesis:
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Substrate : 5-Oxopiperidine-1,2-dicarboxylic acid diethyl ester.
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Catalyst : Rhodium-(R)-BINAP complex (0.5 mol%) under 50 psi H₂.
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Conditions : Methanol at 25°C for 24 hours, yielding the (S)-isomer with 98% ee and 85% isolated yield.
Advantages :
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Atom Economy : Eliminates protective group manipulations.
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Scalability : Demonstrated at kilogram-scale for API production.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
A microreactor-based method enhances efficiency and safety:
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Reactor Setup : Two feed streams—(i) piperidine dicarboxylate in THF and (ii) tert-butyl chloroformate/ethyl chloroformate in THF—are mixed at 0.5 mL/min.
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Temperature : Maintained at −10°C to suppress side reactions.
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Residence Time : 10 minutes, achieving 94% conversion.
Benefits :
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Reduced Waste : 30% lower solvent consumption compared to batch processes.
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Consistency : Lot-to-lot variability <2%.
Crystallization and Purification
Final isolation employs antisolvent crystallization:
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Solvent System : Ethyl acetate/heptane (1:3 v/v).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Multi-Step Synthesis | 68 | 97 | High | 12.50 |
| Asymmetric Hydrogenation | 85 | 99 | Moderate | 18.20 |
| Continuous Flow | 94 | 99.5 | High | 9.80 |
Trade-offs :
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Cost vs. Purity : Continuous flow offers the best balance for large-scale API synthesis.
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Catalyst Expense : Rhodium-based systems increase upfront costs but reduce downstream purification needs.
Process Challenges and Solutions
Epimerization at the 2-Position
Chemical Reactions Analysis
Types of Reactions
(S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
(S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate has been studied for its potential role in drug development:
- Neuropharmacology : Research indicates that derivatives of this compound can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. For instance, studies have shown that similar piperidine derivatives can modulate neurotransmitter systems, which is crucial in conditions like Alzheimer’s disease and Parkinson’s disease .
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the ability of piperidine-based compounds to inhibit tumor growth by inducing apoptosis in cancer cells .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : this compound can be utilized to synthesize more complex heterocyclic compounds. Its structure allows for further functionalization, making it a key precursor in the synthesis of pharmaceuticals and agrochemicals .
Table 1: Comparison of Synthetic Applications
Biochemical Tools
The compound's unique structure allows it to be used as a biochemical probe:
- Enzyme Inhibition Studies : this compound has been employed to study enzyme kinetics and inhibition mechanisms. Its ability to interact with specific enzymes makes it useful for understanding metabolic pathways and developing enzyme inhibitors .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of piperidine derivatives, including this compound. The results indicated significant neuroprotection in vitro against oxidative stress-induced neuronal cell death, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Anticancer Activity
In another investigation, compounds derived from this compound were assessed for their anticancer properties. The study found that these compounds exhibited selective cytotoxicity against breast cancer cell lines, highlighting their potential for further development into anticancer therapies .
Mechanism of Action
The mechanism of action of (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Piperidine-Based Analogs
Piperidine derivatives with variations in substituent positions or functional groups are common. Key examples include:
Key Findings :
- Positional Isomerism : The 4-oxo analog (PubChem CID 11369276) exhibits distinct reactivity in alkylation and ring-opening reactions due to steric and electronic differences compared to the 5-oxo derivative .
- Functional Group Impact : The absence of an oxo group (CAS 362703-48-8) reduces rigidity, making it less suitable for constrained peptide mimics but more flexible for combinatorial chemistry .
Pyrrolidine-Based Analogs
Pyrrolidine derivatives (five-membered rings) share functional similarities but differ in ring strain and conformational flexibility:
Key Findings :
- Ring Size Effects : Pyrrolidine derivatives (e.g., CAS 144978-12-1) undergo faster ring-opening reactions due to higher ring strain, making them preferable for rapid derivatization in fluorinated glutamic acid synthesis .
- Steric Influence : Replacing the ethyl group with a methyl group (CAS 128811-48-3) enhances solubility in aqueous media, critical for tracer design .
Functionalized Derivatives
Modifications such as amino or fluorinated substituents introduce new reactivity:
Key Findings :
- Amino Substitution: The 5-amino derivative (CAS 2411590-87-7) is pivotal in synthesizing β-lactamase inhibitors due to its nucleophilic amine group .
- Halogenation : Chloromethyl and difluoromethoxy groups (CAS 2137062-11-2) enhance binding affinity to viral proteases .
Biological Activity
(S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H21NO5, with a molecular weight of 271.31 g/mol. The compound features a piperidine ring structure with oxo and dicarboxylate functional groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.31 g/mol |
| CAS Number | 1260587-51-6 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the compound may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The presence of the oxo group may facilitate interactions with enzymes involved in metabolic pathways.
- Modulation of Cell Signaling : The compound may influence signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, research has shown that derivatives containing the piperidine ring can inhibit cancer cell growth significantly.
Case Study: Antiproliferative Effects
In vitro studies have demonstrated that related compounds exhibit IC50 values ranging from 25 to 440 nM against various cancer cell lines, including HeLa and L1210 cells. These findings suggest that this compound may possess similar antiproliferative effects.
| Cell Line | IC50 Value (nM) |
|---|---|
| HeLa | 50 |
| L1210 | 30 |
| CEM | 40 |
Cytotoxicity and Selectivity
Studies assessing the cytotoxic effects on normal human cells indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Research Applications
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for the development of novel therapeutic agents targeting various diseases.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of Substituents : Alkylation reactions to add tert-butyl and ethyl groups.
- Formation of Dicarboxylate Groups : Esterification reactions to introduce dicarboxylic acid functionalities.
Q & A
Q. What are the established synthetic routes for (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate?
A common method involves stereoselective alkylation of the parent 5-oxopiperidine derivative. For example, treatment with lithium bis(trimethylsilyl)amide (LiHMDS) in THF at -78°C generates an enolate intermediate, which reacts with alkylating agents like allyl bromide. The reaction is quenched with saturated NH₄Cl, followed by extraction and purification via silica gel chromatography . Alternative routes include biocatalytic reductions or enantioselective catalysis, though yields may vary depending on substrate specificity .
Q. How is the compound characterized after synthesis?
Characterization typically employs NMR (¹H, ¹³C, 2D-COSY), IR spectroscopy (to confirm carbonyl stretches at ~1700-1750 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. High-resolution mass spectrometry (HRMS) or X-ray crystallography may resolve stereochemical ambiguities .
Q. What are the recommended storage conditions to maintain stability?
Store under inert gas (e.g., N₂ or Ar) at -20°C in airtight, moisture-resistant containers. Prolonged exposure to humidity or elevated temperatures can hydrolyze the ester or tert-butyl carbamate groups, degrading the compound .
Advanced Research Questions
Q. How can stereochemical integrity be preserved during alkylation or functionalization steps?
Use cryogenic conditions (-78°C) to minimize racemization during enolate formation. Chiral auxiliaries or asymmetric catalysts (e.g., Evans oxazolidinones) enhance enantiomeric excess. Monitoring via chiral HPLC or polarimetry ensures fidelity .
Q. What strategies resolve contradictions in spectroscopic data for diastereomeric byproducts?
Combine 2D-NMR (e.g., NOESY for spatial proximity analysis) with computational methods (DFT calculations for energy-minimized conformers). Compare experimental optical rotations with literature values for known stereoisomers .
Q. How does solvent polarity impact reaction efficiency in enolate-mediated alkylation?
Polar aprotic solvents (e.g., THF, DME) stabilize enolate intermediates via solvation, improving reactivity. Avoid protic solvents (e.g., MeOH), which protonate the enolate, reducing yields. Solvents with low nucleophilicity (e.g., DMF) may reduce side reactions with electrophilic reagents .
Q. What are the challenges in scaling up the synthesis of this compound?
Key issues include maintaining low-temperature conditions during enolate formation (requires specialized equipment) and optimizing chromatographic purification for large batches. Continuous flow reactors or alternative workup methods (e.g., crystallization) may improve scalability .
Q. How can unexpected byproducts from allylation or alkylation steps be mitigated?
Over-alkylation or regioisomer formation can occur if stoichiometry or reaction times are not tightly controlled. Use excess LiHMDS (1.1–1.2 eq) and monitor reaction progress via TLC. Adjust the electrophile’s steric bulk to favor selective attack at the desired position .
Data Analysis & Optimization
Q. How should researchers address discrepancies between theoretical and observed yields?
Perform kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Investigate side reactions (e.g., hydrolysis, dimerization) via LC-MS or GC-MS. Optimize stoichiometry, temperature, or catalyst loading iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
